tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Imidazole Group: The imidazole group is introduced via a condensation reaction between an aldehyde and an amine.
Boronate Ester Formation: The boronate ester is formed by reacting a boronic acid with a diol under dehydrating conditions.
tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Flow microreactor systems could be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety.
Reduction: Reduction reactions can target the imidazole ring or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the boronate ester.
Reduction: Reduced forms of the imidazole or pyrrolidine rings.
Substitution: Substituted derivatives at the tert-butyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Bioconjugation: The boronate ester moiety allows for bioconjugation with biomolecules, facilitating the study of biological processes.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The boronate ester moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate analogs: Compounds with similar structures but different substituents on the imidazole or pyrrolidine rings.
Boronate Esters: Other boronate esters with different organic groups attached.
Uniqueness
The uniqueness of this compound lies in its combination of a boronate ester with a pyrrolidine ring and an imidazole group, providing a versatile scaffold for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H30BN3O4 |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)22-10-8-9-12(22)14-20-11-13(21-14)19-25-17(4,5)18(6,7)26-19/h11-12H,8-10H2,1-7H3,(H,20,21)/t12-/m0/s1 |
InChI Key |
XGQUQVGTSLSIHS-LBPRGKRZSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
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